molecular formula C4H8O2 B1609236 (R)-3-Butene-1,2-diol CAS No. 86106-09-4

(R)-3-Butene-1,2-diol

Cat. No.: B1609236
CAS No.: 86106-09-4
M. Wt: 88.11 g/mol
InChI Key: ITMIAZBRRZANGB-SCSAIBSYSA-N
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Description

Significance as a Versatile Chiral Building Block

(R)-3-Butene-1,2-diol is classified as a versatile polyfunctional chiral synthon, meaning it is a foundational unit that can be chemically manipulated in a highly specific and controlled manner to build more complex molecules. pnas.org Its utility has been demonstrated in the synthesis of a wide array of other chiral building blocks. pnas.org The presence of both a reactive double bond and two hydroxyl groups allows for a variety of chemical transformations, making it a flexible starting point for diverse synthetic pathways. smolecule.com

The value of this compound extends to its role as a precursor for synthesizing various functional compounds, including monomers for polymers. wikipedia.org For instance, it can be used to produce latexes and other polymeric materials through the formation of diesters. smolecule.com

Below is a table summarizing the key chemical properties of 3-Butene-1,2-diol (B138189):

PropertyValueSource
Molecular Formula C4H8O2 lookchem.com
Molecular Weight 88.11 g/mol lookchem.com
Boiling Point 195 °C at 733 mmHg chemicalbook.com
Density 1.047 g/mL at 25 °C chemicalbook.com
Solubility Soluble in water, THF, and MTBE wikipedia.org

Role in the Asymmetric Synthesis of Enantiopure Compounds

Asymmetric synthesis aims to selectively produce a single stereoisomer of a chiral molecule, which is crucial for the efficacy of many pharmaceutical agents. rsc.org this compound is instrumental in this field due to its inherent chirality. smolecule.com Its structure allows for its use in the synthesis of enantiomerically pure compounds for a wide range of therapeutic areas, including HIV protease inhibitors, immunosuppressants, and oncology treatments. pnas.org

The synthesis of enantiopure compounds often involves the use of chiral catalysts or starting materials. researchgate.net this compound, being an enantiomerically pure starting material, provides a direct route to chiral products. researchgate.net A notable method for its synthesis is the palladium-catalyzed dynamic kinetic asymmetric transformation of 3,4-epoxy-1-butene, which can produce this compound in high yield and enantiomeric excess. pnas.org

The versatility of this compound in asymmetric synthesis is further highlighted by its use in various chemical reactions, such as the Heck reaction, which forms carbon-carbon bonds. smolecule.com This reactivity allows for the construction of complex molecular frameworks with a high degree of stereochemical control.

The following table lists some of the key applications and synthetic transformations involving this compound:

Application/ReactionDescriptionSource
Heck Reaction Palladium-catalyzed formation of carbon-carbon bonds with various coupling partners. smolecule.com
Precursor for Chiral Building Blocks Serves as a starting material for the synthesis of other complex chiral molecules. lookchem.compnas.org
Pharmaceutical Intermediate Used in the preparation of pharmaceutical agents for various therapeutic areas. pnas.org
Polymer Synthesis Can be used to produce latexes and other polymeric materials. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-but-3-ene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,4-6H,1,3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMIAZBRRZANGB-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86106-09-4
Record name 3-Butene-1,2-diol, (2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086106094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-BUTENE-1,2-DIOL, (2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N11W6913KO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for R 3 Butene 1,2 Diol

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis provides a direct and efficient route to enantiomerically enriched (R)-3-Butene-1,2-diol, overcoming the limitations of classical resolution methods which have a maximum theoretical yield of 50%. pnas.org

Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformation

A significant advancement in the synthesis of this compound is the palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT). pnas.org This method utilizes a racemic starting material and, through a dynamic process of in-situ racemization of an intermediate, can theoretically convert the entire starting material into a single enantiomer of the product. pnas.org

The palladium-catalyzed dynamic kinetic asymmetric transformation of racemic 3,4-Epoxy-1-butene serves as a robust and scalable method for producing this compound. pnas.orgnih.gov This reaction proceeds via the formation of a π-allyl palladium intermediate. The presence of a chiral ligand creates a chiral environment, leading to the enantioselective formation of the desired diol. pnas.org The use of water as a cosolvent is crucial for the reaction to yield the diol. pnas.orgresearchgate.net In the absence of an appropriate nucleophile or under different conditions, the reaction can favor the formation of a cyclic carbonate. pnas.org

Optimization of the reaction conditions is critical for achieving high efficiency and enantioselectivity. Key parameters that have been investigated include catalyst loading, solvent composition, and temperature. pnas.org

Initial studies reported the need for co-catalysis with alkylboranes to obtain the diol. pnas.org However, further development has led to a more efficient process. The examination of solvent effects and temperature led to the identification of conditions that allow for a significant reduction in catalyst loading. pnas.orgnih.gov For instance, by using a water cosolvent system and optimizing the temperature, the catalyst loading could be decreased to as low as 0.025 mol %. pnas.org Temperature has a dramatic effect, with an increase from 30°C to 50°C leading to almost complete conversion to the diol. pnas.org

ParameterConditionOutcomeReference
Catalyst Loading0.05 mol %63% isolated yield, 86% ee pnas.org
Catalyst Loading0.025 mol %84% isolated yield, 85% ee pnas.orgnih.gov
Temperature30°CIncomplete conversion pnas.org
Temperature50°CComplete conversion pnas.org
SolventWater as cosolventFavors diol formation pnas.orgresearchgate.net

The palladium-catalyzed DYKAT of 3,4-Epoxy-1-butene has been demonstrated to be a scalable and robust procedure, making it highly relevant for industrial applications. pnas.orgnih.gov The ability to use very low catalyst loadings (down to a molar substrate/catalyst ratio of 4,000) is a significant advantage, reflecting the high activity of the catalyst system. pnas.org A successful scale-up to a 100-gram input of the starting epoxide has been reported, yielding this compound in 84% isolated yield and 85% enantiomeric excess. pnas.org This level of efficiency and the potential for high-yield production from a racemic precursor make this method economically attractive for the pharmaceutical industry. pnas.org

Enantioselective Ring Opening Reactions

Another important strategy for the synthesis of chiral diols is the enantioselective ring opening of prochiral epoxides.

Iridium-catalyzed enantioselective ring-opening of alkenyl oxiranes with unactivated carboxylic acids has been developed as a method to access valuable alkenyl diols. researchgate.netnih.gov This reaction proceeds under ambient conditions and involves an in-situ-generated chiral iridium-π-allyl complex. researchgate.netnih.gov This transformation provides a rapid route to these diols in high yields. researchgate.net The versatility of this method is highlighted by the successful elaboration of the resulting products into various medium and large ring-sized compounds, which are components of biologically relevant molecules. researchgate.netnih.gov

Stereoselective Reduction of Diketones

The stereoselective reduction of a prochiral diketone, such as 1-butene-3,4-dione, represents a direct chemical approach to synthesizing this compound. This transformation requires precise control over the stereochemistry to yield the desired (R)-enantiomer.

Catalytic Hydrogenation with Chiral Modifiers (e.g., Cinchona Alkaloids, (R)-Binaphthol-Modified Catalysts)

Asymmetric catalytic hydrogenation is a powerful method for the enantioselective reduction of ketones. This technique often employs transition-metal catalysts, such as ruthenium, rhodium, or iridium, in conjunction with chiral ligands. mdpi.com For the synthesis of chiral diols, diketones can be reduced with high stereoselectivity. mdpi.com

Chiral modifiers, such as cinchona alkaloids and their derivatives, are frequently used to induce enantioselectivity in hydrogenation reactions. nih.gov These alkaloids can adsorb onto the surface of a heterogeneous catalyst (e.g., platinum or palladium on carbon), creating a chiral environment that directs the hydrogenation to one face of the carbonyl group, leading to the preferential formation of one enantiomer. For instance, cinchona alkaloids have been successfully used as ligands in the asymmetric transfer hydrogenation of various ketones, achieving high conversions and enantioselectivities. nih.gov Bifunctional cinchona alkaloid derivatives, which can act as both a ligand and a catalyst, have also emerged as robust and tunable organocatalysts for a range of asymmetric transformations. rsc.orgbeilstein-journals.org

Similarly, catalysts modified with chiral binaphthol derivatives, such as (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective for the asymmetric hydrogenation of ketones. For example, (R)-binaphthol-modified Pd/C has been shown to elevate the enantiomeric excess (ee) to 95% in the hydrogenation of certain substrates. These catalysts create a well-defined chiral pocket that forces the substrate to bind in a specific orientation, leading to a highly enantioselective reduction. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the provided results, the principles of using cinchona alkaloids and BINAP-modified catalysts for the asymmetric reduction of diketones to chiral diols are well-established. mdpi.comnih.gov

Biocatalytic Synthesis and Resolution Strategies

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for producing enantiomerically pure compounds. Enzymes, operating under mild conditions, can exhibit remarkable chemo-, regio-, and stereoselectivity. utupub.fi

Enzymatic Reduction Pathways (e.g., Dehydrogenases)

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible reduction of ketones to alcohols, often with high enantioselectivity. lookchem.com The stereoselective reduction of a diketone using an ADH can provide direct access to the desired chiral diol. For example, ADHs have been employed in the reduction of various diketones to their corresponding diols with high stereopreference. mdpi.comlookchem.com Specifically, the enzyme (2R,3R)-butanediol dehydrogenase (BDH) from Bacillus clausii can selectively reduce a diketone to the corresponding (R)-diol. The use of lyophilized cells of Rhodococcus ruber, which contain an alcohol dehydrogenase, has also been shown to effectively reduce vicinal diketones. lookchem.com While direct application to 1-butene-3,4-dione for this compound synthesis is a plausible extension, the metabolic pathways of 1,3-butadiene (B125203) in humans do involve the oxidation of (S)-3-butene-1,2-diol by alcohol dehydrogenase, indicating the enzyme's activity on this substrate. smolecule.com

Kinetic Resolution through Enzyme Catalysis

Kinetic resolution is a widely used enzymatic method for separating a racemic mixture into its constituent enantiomers. This process relies on an enzyme that preferentially catalyzes a reaction with one enantiomer, leaving the other enantiomer unreacted.

Lipases are a versatile class of enzymes commonly used in the kinetic resolution of racemic alcohols via transesterification. tandfonline.comnih.gov In this process, the lipase (B570770) selectively acylates one enantiomer of the alcohol with an acyl donor, typically a vinyl ester, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. tandfonline.comnih.gov

The kinetic resolution of racemic 3-butene-1,2-diol (B138189) has been achieved through lipase-catalyzed transesterification. tandfonline.comtandfonline.com In a study using various lipases, Candida antarctica lipase B (CALB) displayed a preference for the (R)-enantiomer of a derivative of 3-butene-1,2-diol, while lipase from Pseudomonas fluorescens (lipase AK) preferentially acylated the (S)-enantiomer. tandfonline.comtandfonline.com This differential selectivity allows for the preparation of both (R)- and (S)-enantiomers in high enantiomeric purity. tandfonline.comtandfonline.com For instance, using CALB, the (R)-enantiomer of 2-hydroxy-3-butenyl butanoate could be obtained with an enantiomeric excess (ee) of ≥ 99%. tandfonline.comtandfonline.com

Table 1: Enantioselectivity of Different Lipases in the Kinetic Resolution of 2-hydroxy-3-butenyl butanoate tandfonline.comtandfonline.com

Lipase SourcePreferred EnantiomerEnantiomeric Ratio (E)Temperature (°C)
Candida antarctica B (CALB)(R)26-13
Pseudomonas fluorescens (lipase AK)(S)18-9

This table illustrates the differing enantiopreferences of lipases, enabling the selective synthesis of either the (R) or (S) enantiomer.

The efficiency and selectivity of lipase-catalyzed kinetic resolutions are significantly influenced by various reaction parameters. tandfonline.comdiva-portal.org

Organic Solvent: The choice of organic solvent can dramatically affect both the activity and enantioselectivity of the lipase. tandfonline.comnih.gov The solvent can influence the enzyme's conformation and the solubility of the substrates. nih.govnih.gov In the resolution of 2-hydroxy-3-butenyl butanoate, solvents such as petroleum ether, 1,4-dioxane, and tert-butyl methyl ether have been utilized. tandfonline.com Generally, a progressive increase in percent esterification has been observed with an increase in the log P value of the solvent. nih.gov

Acyl Donor: The nature of the acyl donor also plays a crucial role. researchgate.netntnu.no Vinyl esters, such as vinyl acetate (B1210297) and vinyl butyrate (B1204436), are commonly used as they produce a volatile byproduct (acetaldehyde) that shifts the reaction equilibrium towards the product side. tandfonline.com Activated esters like trifluoroethyl or trichloroethyl butyrate can also be employed. tandfonline.com The structure of the acyl donor can impact the reaction rate and enantioselectivity. diva-portal.org

Temperature: Temperature is a critical parameter that affects both the reaction rate and the enantioselectivity of the enzyme. tandfonline.comresearchgate.net Lowering the reaction temperature often leads to an enhancement in enantioselectivity (a higher E value), although it typically reduces the reaction rate. tandfonline.comdiva-portal.org For the resolution of 2-hydroxy-3-butenyl butanoate, reactions were carried out at temperatures ranging from -13°C to 50°C. tandfonline.com The highest enantioselectivity for CALB (E=26) was observed at -13°C. tandfonline.comtandfonline.com However, increasing the temperature beyond an optimal point can lead to a decrease in enzyme activity due to denaturation. researchgate.net

Table 2: Effect of Temperature on CALB-Catalyzed Resolution of 2-hydroxy-3-butenyl butanoate tandfonline.comtandfonline.com

Temperature (°C)Enantiomeric Ratio (E)
-1326
-9Not Specified
5Not Specified
15Not Specified
50Not Specified

This table demonstrates the general principle that lower temperatures often enhance the enantioselectivity of lipase-catalyzed resolutions.

Lipase-Catalyzed Transesterification

Bio-based Deoxydehydration (DODH) Approaches

Chiral Auxiliary-Based Synthetic Routes

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

A classical method for resolving racemates is the formation of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by techniques such as fractional crystallization or chromatography. libretexts.orglibretexts.org In the context of this compound, this involves reacting the racemic diol with an enantiomerically pure chiral acid to form a mixture of diastereomeric esters. libretexts.org

The success of this method relies on the ability to separate the resulting diastereomers. researchgate.net Once separated, the desired diastereomeric ester is subjected to hydrolysis to remove the chiral auxiliary and yield the enantiomerically pure this compound. libretexts.org The choice of the chiral resolving agent is crucial and is often based on the ease of separation of the diastereomeric salts. researchgate.net

Chiral tosylates are versatile intermediates in organic synthesis, often used to control stereochemistry in subsequent reactions. The synthesis of enantiomerically pure this compound can be achieved through routes involving chiral tosylate intermediates. researchgate.net

One approach involves the deracemization of 1,2-diol monotosylate derivatives. researchgate.net This can be accomplished through a sequential combination of enzymatic hydrolysis and a Mitsunobu inversion. researchgate.net For instance, lipase-catalyzed hydrolysis of a racemic 2-acetoxyhexyl tosylate can be followed by a Mitsunobu reaction, which inverts the stereochemistry of the resulting alcohol to give a single enantiomer of the acetate. researchgate.net

Another strategy involves starting with a chiral precursor. For example, single-enantiomer 2-hydroxy-3-butenyl tosylate is a key precursor for producing enantiomerically pure 3,4-epoxy-1-butene and 3-butene-1,2-diol. researchgate.net The diol can be obtained from the hydroxytosylate through the formation of a corresponding cyclic carbonate intermediate, a sequence that helps to avoid the loss of enantiomeric purity that can occur with direct hydrolysis. researchgate.net Furthermore, enantiomerically pure α-alkoxy sulfonates, such as tosylates, can undergo SN2 reactions to establish key stereocenters in the synthesis of complex molecules. acs.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
(S)-3-Butene-1,2-diol
1,3-Butadiene
2-Acetoxyhexyl tosylate
2-Hydroxy-3-butenyl tosylate
3,4-Epoxy-1-butene
Adenosine triphosphate (ATP)
Butadiene
Butane
Erythritol (B158007)
Glycerol
Glycerol-3-phosphate

R 3 Butene 1,2 Diol As a Key Chiral Synthon in Complex Molecule Synthesis

Applications in Natural Product Synthesis

The unique stereochemistry of (R)-3-Butene-1,2-diol makes it an important starting material in the total synthesis of various natural products. Its derivatives have been successfully employed as synthons for creating complex molecular architectures found in nature. For instance, derivatives of this compound, prepared from (R,R)-tartaric acid, serve as useful precursors for synthesizing (R)-γ-caprolactone, a pheromone of the Trogoderma species, and metabolites of arachidonic acid. researchgate.net The diol itself can be transformed into several other chiral building blocks, further expanding its utility in this domain. researchgate.net

Beyond the synthesis of naturally occurring molecules, this compound is instrumental in the development of natural product analogues. These analogues, which are structurally similar to the parent natural products, are crucial for studying structure-activity relationships and developing new therapeutic agents. researchgate.net The synthesis of immunosuppressant analogues, for example, relies on the availability of versatile chiral building blocks like this compound to construct the complex macrocyclic structures. researchgate.net General synthetic strategies, such as the Barbier reaction, frequently employ small chiral precursors to build up the framework of natural products and their analogues, highlighting the fundamental role of synthons like this compound. rsc.orgresearchgate.net

Applications in Pharmaceutical Intermediate Synthesis

The demand for single-enantiomer compounds in the pharmaceutical industry has driven the development of methods for asymmetric synthesis, where this compound has emerged as a key intermediate. pnas.orgnih.gov Its ability to serve as a chiral building block is critical in constructing enantiomerically pure pharmaceutical agents. pnas.org

This compound has been specifically identified as a valuable intermediate in the preparation of drugs for several therapeutic areas. pnas.orgnih.gov Its utility has been demonstrated in the synthesis of HIV protease inhibitors and immunosuppressants. pnas.orgnih.gov For example, a derivative of 3-butene-1,2-diol (B138189), after undergoing Sharpless kinetic resolution, provides an enantiomerically pure epoxyalcohol that is a key precursor in a facile synthesis of an HIV protease inhibitor. researchgate.net Similarly, it is a key starting material for an intermediate used to produce (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt), a component of some immunosuppressants. acs.org

Table 1: Applications of this compound in Pharmaceutical Synthesis

Therapeutic AreaRole of this compoundReference(s)
HIV Protease InhibitorsServes as a chiral precursor for key intermediates. pnas.org, researchgate.net, nih.gov
ImmunosuppressantsUsed as a starting material for complex components like MeBmt. pnas.org, acs.org, nih.gov
OncologyEmployed as an intermediate in the preparation of anti-cancer agents. pnas.org, nih.gov

The reactivity of this compound allows for its use in developing a wide range of other bioactive compounds. pnas.orgsmolecule.com Heck reactions, for instance, utilize the diol as a coupling partner to form new carbon-carbon bonds, creating intermediates for pharmacologically active molecules. pnas.orgsmolecule.com An optimized Heck coupling of 3-butene-1,2-diol with 3-bromopyridine (B30812) has been developed as a manufacturing route to a key intermediate for a bioactive ketone. acs.org Furthermore, its derivatives can be used to synthesize compounds such as the anti-inflammatory agent (R)-lisofylline, demonstrating its versatility in creating drugs for various conditions. researchgate.net

Applications in Agrochemical Development

The utility of this compound extends to the agrochemical sector, where it functions as an important chiral building block. smolecule.com The development of effective and environmentally safer agricultural solutions often requires stereochemically pure compounds to ensure specific interactions with biological targets in pests or plants. The chiral nature of this compound makes it a suitable starting material for the synthesis of such complex agrochemicals. smolecule.comlookchem.com

Applications in Polymer Science and Materials Chemistry

In the field of materials science, this compound and its parent compound are recognized for their potential in polymer production. smolecule.com It can be used to produce latexes and other polymeric materials by forming diesters with higher chain aliphatic acids. smolecule.com Its bifunctional nature, containing both hydroxyl and vinyl groups, allows it to act as a monomer or a cross-linking agent in polymerization reactions, contributing to the development of new materials with potentially desirable properties like biodegradability. smolecule.com

Chiral Monomer for Polyesters and Polyurethanes

This compound serves as a crucial monomer in the synthesis of polyesters and polyurethanes, introducing chirality and a reactive pendant group into the polymer backbone. guidechem.com The two hydroxyl groups can participate in step-growth polymerization with dicarboxylic acids (or their derivatives) to form polyesters, or with diisocyanates to form polyurethanes. guidechem.comacs.org

The incorporation of this chiral diol into a polymer chain can significantly influence the material's final properties. The stereochemistry of the diol can affect the polymer's morphology, such as its crystallinity and chain packing, which in turn impacts its mechanical and thermal characteristics. nsf.gov The pendant vinyl group remains available for post-polymerization modification, allowing for cross-linking or grafting, which can enhance properties like durability and thermal stability. mdpi.com

While linear diols like 1,4-butanediol (B3395766) are widely used as chain extenders in polyurethane synthesis to form crystalline "hard segments," the use of an unsaturated and chiral diol like this compound offers a pathway to more specialized polymers. gantrade.comgantrade.com For instance, unsaturated polyesters are typically prepared by the condensation polymerization of glycols with unsaturated dicarboxylic acids, resulting in polymers that can be cross-linked. polymerinnovationblog.comresearchgate.net The use of a diol that already contains unsaturation provides an alternative route to these materials. researchgate.net

Table 1: Comparison of Butanediol (B1596017) Isomers in Polymer Synthesis

Compound Name CAS Number Key Features in Polymer Synthesis
This compound 86106-09-4 Chiral monomer, provides pendant vinyl group for cross-linking, used in polyesters and polyurethanes. guidechem.com
(R)-Butane-1,2-diol 40348-66-1 Saturated chiral diol, precursor for polyols used in rigid polyurethane foams.
1,4-Butanediol (BDO) 110-63-4 Linear, achiral diol, widely used as a chain extender to form crystalline hard segments in polyurethanes. gantrade.comgantrade.com
cis-2-Butene-1,4-diol 6117-80-2 Unsaturated diol used in polyether-modified HTPB triblock copolymers for polyurethane elastomers. mdpi.com
1,4-Butynediol 110-65-6 Rigid, linear structure; used to synthesize polymeric acetals and as an intermediate for acetylenic polyurethanes. atamanchemicals.com

Reactive Intermediate in Polymerization Reactions

The dual functionality of this compound makes it a highly reactive intermediate for various polymerization strategies. The molecule contains two distinct reactive sites: the diol system and the vinyl group. This allows it to participate in different types of polymerization reactions, either simultaneously or sequentially, to produce polymers with complex architectures.

The hydroxyl groups are nucleophilic and can react in step-growth polymerizations, such as polyesterification or the formation of polyurethanes. nih.gov The vinyl group, an alkene, can undergo chain-growth polymerization through addition reactions, where the pi-bond is converted into a sigma-bond, a process that is typically exothermic. msu.edu This inherent reactivity means the monomer can gradually polymerize on its own at room temperature. haz-map.com

Furthermore, this compound can be converted into other reactive intermediates. For example, it can be transformed into its corresponding cyclic carbonate, 4-vinyl-1,3-dioxolan-2-one (B1349326) (vinyl ethylene (B1197577) carbonate). researchgate.netchemicalbook.com This derivative is itself an important industrial building block that can be used in subsequent polymerization reactions. researchgate.net This versatility allows for the creation of a wide range of polymer structures from a single chiral starting material.

Table 2: Reactivity of Functional Groups in this compound

Functional Group Type of Reaction Resulting Polymer/Intermediate
Diol (-OH) Step-Growth Polymerization (e.g., with diacids) Polyesters
Diol (-OH) Step-Growth Polymerization (e.g., with diisocyanates) Polyurethanes guidechem.comacs.org
Vinyl (-CH=CH₂) Chain-Growth (Addition) Polymerization Polyalkenes msu.edu
Whole Molecule Carbonation 4-vinyl-1,3-dioxolan-2-one researchgate.net

Precursor for Chiral Polyols

This compound is a valuable starting material, or synthon, for the asymmetric synthesis of more complex chiral polyols and other enantiomerically pure compounds. chemicalbook.com The existing stereocenter provides a foundation for building additional chiral centers with high stereochemical control.

The vinyl group of this compound is particularly amenable to a variety of stereoselective transformations. Reactions such as asymmetric dihydroxylation or epoxidation of the double bond can introduce new stereocenters, leading to the formation of triols and tetrols with defined stereochemistry. These more complex polyols are common structural motifs in many biologically active natural products. hbni.ac.in

For example, derivatives of this compound have been successfully used in the synthesis of important chiral molecules such as (R)-γ-caprolactone, a pheromone, and synthons for arachidonic acid metabolites. researchgate.net The ability to use this relatively simple chiral diol as a precursor streamlines the synthesis of complex targets, demonstrating its utility in what is known as diversity-oriented synthesis, where a single starting material can be converted into a wide range of different products. hbni.ac.innih.gov

Table 3: Examples of Chiral Molecules Synthesized from Butene-1,2-diol Precursors

Precursor Synthetic Transformation Product Significance of Product
(S)-3-Butene-1,2-diol Catalytic Enantioselective Allylic Esterification Branched Allylic Esters Used to confirm the absolute configuration of complex chiral products. nih.gov
This compound derivative Multi-step synthesis (R)-γ-Caprolactone Pheromone of Trogoderma species. researchgate.net
This compound derivative Multi-step synthesis (R)-ethyl-5-benzoyloxy-5-formyl pentanoate A useful synthon for preparing arachidonic acid metabolites. researchgate.net
Chiral homoallylic alcohol (derived from desymmetrized butene-derived epoxide) Linear Allylic C-H Oxidation, Dihydroxylation Differentially protected L-galactose Demonstrates a strategy for de novo synthesis of complex sugars from simple butene-derived intermediates. nih.gov

Chemical Reactivity and Stereoselective Transformations of R 3 Butene 1,2 Diol

Functional Group Interconversions and Derivatization

The presence of primary and secondary hydroxyl groups, along with a terminal double bond, allows for a variety of selective transformations.

Formation of Sulfonate Esters (e.g., Tosylate Derivatives)

The hydroxyl groups of (R)-3-butene-1,2-diol can be selectively converted into sulfonate esters, such as tosylates, which are excellent leaving groups in nucleophilic substitution reactions. The primary hydroxyl group is typically more reactive towards tosyl chloride than the secondary hydroxyl group due to less steric hindrance. This selective tosylation allows for the targeted modification of the primary alcohol.

For instance, single enantiomer (R)-2-hydroxy-3-butenyl tosylate can be prepared and serves as a key precursor for the synthesis of other valuable chiral molecules. researchgate.net This intermediate can be synthesized from this compound by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The selective tosylation of the primary hydroxyl group yields (R)-2-hydroxy-3-buten-1-yl p-tosylate. chemicalbook.comparchem.comlocalpharmaguide.com

This monotosylated derivative is a versatile intermediate. For example, treatment with a base can induce intramolecular cyclization to form the corresponding chiral epoxide, (R)-3,4-epoxy-1-butene. researchgate.net

Table 1: Synthesis of (R)-1-Tosyloxy-3-buten-2-ol

ReactantReagentProductNotes
This compoundp-Toluenesulfonyl chloride (TsCl), Pyridine(R)-1-Tosyloxy-3-buten-2-olSelective tosylation of the primary hydroxyl group.

Selective Acetylation and Other Esterifications

Similar to tosylation, the hydroxyl groups of this compound can be selectively acylated to form esters. The primary hydroxyl group is generally more reactive, allowing for the formation of mono-acetylated products under controlled conditions. Enzymes, such as lipases, can also be employed for the highly enantioselective acylation or deacylation of the diol or its derivatives, providing access to both enantiomers of the monoesters with high purity. tandfonline.com

For example, lipase (B570770) PS has been shown to catalyze the hydrolysis of 2-acetoxybut-3-enyl tosylate with excellent enantioselectivity. lookchem.com This enzymatic resolution is a powerful tool for preparing optically active 1,2-diol derivatives.

Furthermore, palladium-catalyzed asymmetric allylic esterification has been developed, where prochiral (Z)-allylic alcohols react with carboxylic acids to yield 3-acyloxy-1-alkenes in high yields and enantiomeric purity. nih.gov While this specific example doesn't start with this compound, it highlights a modern method for creating chiral allylic esters, a class of compounds to which derivatives of this compound belong.

Table 2: Examples of Selective Esterification of 3-Butene-1,2-diol (B138189) Derivatives

Starting MaterialReagents/CatalystProductKey Feature
Racemic 2-acetoxybut-3-enyl tosylateLipase PSOptically active 2-hydroxybut-3-enyl tosylate and remaining acetate (B1210297)Enzymatic hydrolysis with high enantioselectivity. lookchem.com
Prochiral (Z)-allylic alcoholsCarboxylic acid, [(Rp,S)-COP-OAc]2 (Pd catalyst)Chiral 3-acyloxy-1-alkenesCatalytic asymmetric allylic esterification. nih.gov

Synthesis of Cyclic Organic Carbonates

This compound is a valuable precursor for the synthesis of (R)-4-vinyl-1,3-dioxolan-2-one, a cyclic organic carbonate. lookchem.com This transformation can be achieved through various methods, including reaction with phosgene (B1210022) or its equivalents, or more environmentally friendly methods utilizing carbon dioxide. mdpi.comresearchgate.net The synthesis of cyclic carbonates from diols and CO2 can be challenging, but progress has been made using catalysts such as N-heterocyclic carbenes. rsc.org

One reported method involves the hydrolysis of the cyclic carbonate to obtain the diol, suggesting the reverse reaction is also well-established. researchgate.net The synthesis of cyclic carbonates from diols is an area of active research, with efforts focused on developing efficient catalytic systems. mdpi.comgoogle.com Continuous flow procedures have also been developed for the synthesis of cyclic organic carbonates from 3,4-dihydroxy-1-butene. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

The resulting vinyl-substituted cyclic carbonate is a useful monomer for polymerization and a versatile intermediate for further synthetic transformations.

Preparation of Functionalized Ligands (e.g., Substituted Oxazolidinone Ligands)

The chiral backbone of this compound makes it an excellent starting material for the synthesis of chiral ligands used in asymmetric catalysis. For instance, it can be used to prepare substituted oxazolidinone ligands. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

A synthetic route to enantiomerically pure 4,5-disubstituted oxazolidinone ligands starts from this compound. nih.gov The diol is first protected, and then a series of reactions, including an intramolecular aziridination, leads to the formation of the oxazolidinone core. nih.gov These ligands have been shown to bind to biologically relevant RNA structures, highlighting the importance of their specific stereochemistry. sigmaaldrich.comnih.gov

Carbon-Carbon Bond Forming Reactions

The vinyl group of this compound is a key feature that allows for its participation in various carbon-carbon bond-forming reactions, expanding its utility as a synthetic building block.

Palladium-Catalyzed Heck Reactions

This compound can undergo palladium-catalyzed Heck reactions with a variety of aryl or vinyl halides or triflates. pnas.orgnih.govsmolecule.com This reaction forms a new carbon-carbon bond at the terminal carbon of the double bond, leading to the formation of substituted allylic alcohols. The stereocenter of the diol can influence the stereochemical outcome of the reaction, and maintaining the enantiopurity of the diol throughout the reaction is a key consideration. pnas.orgnih.gov

Research has shown that the electronic nature of the coupling partners can influence the maintenance of the enantiopurity of the diol during the Heck reaction. pnas.orgnih.gov The reaction conditions can be optimized to achieve high yields and enantiomeric excess. smolecule.com This method provides a direct way to introduce aromatic or other unsaturated moieties onto the chiral scaffold of this compound.

Table 3: Palladium-Catalyzed Heck Reaction of this compound

ReactantsCatalyst SystemProduct TypeKey Finding
This compound, Aryl HalidePalladium catalyst, Ligand, Base(E)-4-Aryl-2-hydroxy-3-buten-1-olThe electronic nature of the aryl halide affects the retention of enantiopurity. pnas.orgnih.gov
Influence of Coupling Partners on Enantiopurity

The enantiopurity of products derived from this compound in coupling reactions is significantly influenced by the electronic nature of the coupling partner. This is particularly evident in palladium-catalyzed Heck reactions, a versatile method for forming carbon-carbon bonds. pnas.org Research has demonstrated that the choice of the aryl halide partner can dictate the degree to which the enantiomeric excess (% ee) of the final product is maintained or eroded. pnas.orgresearchgate.net

In a series of Heck reactions involving this compound (prepared with an initial enantiomeric excess of 85%), a clear trend emerges. Electron-donating groups on the aryl partner tend to preserve the enantiopurity of the resulting coupled product, whereas electron-withdrawing groups lead to a significant loss of stereochemical integrity. pnas.org

For instance, coupling with 4-bromoanisole, which possesses an electron-donating methoxy (B1213986) group, results in a product with a high enantiomeric excess. Conversely, when the coupling partner is 4-bromobenzonitrile, featuring a strong electron-withdrawing nitrile group, the enantiopurity of the product is substantially diminished. This suggests that the mechanism of the Heck reaction and the stability of key intermediates are sensitive to the electronic properties of the substrates. pnas.org

The detailed findings from these studies are summarized in the table below, illustrating the impact of various aryl bromide coupling partners on the enantiopurity of the Heck reaction products.

Table 1: Influence of Aryl Bromide Coupling Partners on the Enantiopurity of Heck Reaction Products with this compound

Coupling Partner (ArBr) Electronic Nature of Substituent Product Enantiomeric Excess (% ee)
4-Bromoanisole Electron-donating 83%
Bromobenzene Neutral 81%
4-Bromobenzonitrile Electron-withdrawing 29%

Data sourced from studies on palladium-catalyzed Heck reactions. pnas.org

Isomerization and Rearrangement Processes

Isomerization represents a fundamental class of chemical transformations where a molecule is converted into an isomer with a different arrangement of atoms. numberanalytics.com For butenediols, these processes can involve the migration of a double bond and the corresponding shift of a hydroxyl group, a reaction known as a 1,3-transposition or researchgate.net-OH shift. uu.nlpitt.edu These rearrangements are of significant synthetic utility as they allow for the conversion of one allylic alcohol isomer into another, often providing access to compounds that are otherwise difficult to synthesize. pitt.edu The isomerization can be catalyzed by various transition metal complexes, which facilitate the reaction through the formation of intermediate species, providing a lower energy pathway for the transformation. numberanalytics.com

Rhenium-Catalyzed Isomerization of Butenediols

High oxidation state oxo-rhenium complexes, such as methyltrioxorhenium (MTO), are effective catalysts for the isomerization of allylic alcohols. dtu.dk This catalytic activity extends to butenediols, enabling their interconversion. For example, rhenium catalysts can mediate the isomerization of 2-butene-1,4-diol (B106632) to 3-butene-1,2-diol. uu.nl This specific transformation is a key step in the rhenium-catalyzed deoxydehydration (DODH) of erythritol (B158007) to 1,3-butadiene (B125203), where 2-butene-1,4-diol is formed as an intermediate and subsequently isomerizes to 3-butene-1,2-diol before eliminating water to form the final diene product. uu.nl

The proposed mechanism for the rhenium-mediated researchgate.net-OH shift involves the coordination of the allylic alcohol to the rhenium center. uu.nl This is followed by the formation of a metalloester intermediate, which then undergoes a rearrangement, effectively transposing the alcohol and the double bond. pitt.edu The scope of this reaction is broad, and it has been found to be effective for a variety of allylic alcohol substrates. caltech.edu The efficiency and selectivity of the isomerization can be influenced by the specific rhenium catalyst used and the reaction conditions. uu.nldtu.dk


Mechanistic Investigations and Computational Modeling of R 3 Butene 1,2 Diol Reactions

Elucidation of Reaction Mechanisms in Asymmetric Synthesis

The primary route to enantiomerically pure (R)-3-butene-1,2-diol is through the asymmetric dihydroxylation of 1,3-butadiene (B125203). The Sharpless asymmetric dihydroxylation is a powerful and widely adopted method for this transformation, and its mechanism has been extensively studied. wikipedia.orgorganic-chemistry.org

The reaction proceeds via a catalytic cycle involving osmium tetroxide (OsO4) in the presence of a chiral ligand. For the synthesis of the (R)-enantiomer, a dihydroquinidine (B8771983) (DHQD)-based ligand is typically employed, often as part of a pre-packaged mixture known as AD-mix-β. wikipedia.orgyoutube.com

The catalytic cycle can be summarized in the following key steps:

Formation of the Chiral Catalyst Complex : Osmium tetroxide reacts with the chiral ligand to form a more reactive and sterically defined chiral osmium-ligand complex. This complex is the active species that delivers chirality to the final product. youtube.com

Alkene Coordination and Cycloaddition : The diene, 1,3-butadiene, coordinates to the chiral osmium complex. The key mechanistic debate has centered on the nature of the subsequent cycloaddition step. Two main pathways have been proposed: a [3+2]-cycloaddition and a stepwise [2+2]-cycloaddition followed by rearrangement. organic-chemistry.orgchem-station.com Current evidence and quantum chemical calculations tend to favor the [3+2] pathway as being energetically more favorable. organic-chemistry.org This step leads to the formation of a cyclic osmate ester intermediate. The facial selectivity, which determines the R- or S-configuration of the diol, is dictated by the chiral ligand, which creates a binding pocket that favors the approach of the alkene from a specific face. wikipedia.org

Hydrolysis : The cyclic osmate ester is then hydrolyzed to release the desired diol, this compound. This step regenerates a reduced osmium species. wikipedia.org

Reoxidation : A stoichiometric co-oxidant, such as potassium ferricyanide(III) (K3[Fe(CN)6]) or N-methylmorpholine N-oxide (NMO), is used to reoxidize the osmium species back to its Os(VIII) oxidation state, allowing it to re-enter the catalytic cycle. organic-chemistry.orgchem-station.com The use of a co-oxidant is crucial as it allows for the use of only a catalytic amount of the highly toxic and expensive osmium tetroxide. youtube.com

A potential secondary catalytic cycle can occur if the osmate ester is oxidized before it hydrolyzes, which can lead to lower enantioselectivity. This is often suppressed by using a higher concentration of the chiral ligand. wikipedia.org Additives like methanesulfonamide (B31651) can also be used to improve the rate and enantioselectivity of the reaction. chem-station.com

The regioselectivity of the dihydroxylation of a conjugated diene like 1,3-butadiene is also a critical aspect. The reaction generally favors the more electron-rich double bond. wikipedia.org In the case of 1,3-butadiene, both double bonds are electronically similar, and the reaction can proceed at either one to yield the 1,2-diol product.

Computational Chemistry Studies

Computational chemistry has become an indispensable tool for gaining deeper insights into reaction mechanisms, transition states, and the factors controlling stereoselectivity in reactions involving chiral molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for these studies.

Computational models, particularly using DFT, are employed to calculate the energy profiles of reaction pathways. This involves locating the transition state structures and calculating their energies relative to the reactants and intermediates. The difference in energy between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. nih.gov

For the asymmetric synthesis of vicinal diols, computational studies can compare the energy barriers for the formation of the (R) and (S) enantiomers. The chiral ligand influences the geometry and energy of the transition states, making one pathway energetically more favorable than the other. This difference in activation energies directly correlates to the enantiomeric excess (ee) observed experimentally.

The table below illustrates hypothetical comparative energy data that could be generated from a DFT study on the asymmetric dihydroxylation of 1,3-butadiene, highlighting the factors that would be analyzed.

Transition State Leading toLigand SystemRelative Gibbs Free Energy of Activation (kcal/mol)Predicted Major Product
This compound(DHQD)₂PHAL0.0Yes
(S)-3-Butene-1,2-diol(DHQD)₂PHAL+2.5No
This compound(DHQ)₂PHAL+2.3No
(S)-3-Butene-1,2-diol(DHQ)₂PHAL0.0Yes

This is a representative table based on the principles of computational energy barrier analysis.

Computational modeling can also be used to simulate the reaction environment to optimize process conditions. This can involve modeling the effects of solvent, temperature, and reactant concentrations on the reaction rate and selectivity. nih.govresearchgate.net

For instance, the use of a polarizable continuum model (PCM) can simulate the effect of different solvents on the stability of reactants, intermediates, and transition states. nih.gov A study on a related butanetriol synthesis showed that an ethanolic solution provided a stabilization effect, suggesting the reaction would proceed favorably in that medium. nih.gov By analyzing the effects of temperature on the reaction rates of parallel pathways, it is possible to adjust the reaction temperature to favor the formation of a specific desired product. nih.gov

Furthermore, computational fluid dynamics (CFD) can be coupled with kinetic models to simulate industrial-scale bioreactors for the synthesis of related compounds like 2,3-butanediol. nrel.gov These simulations can model factors like oxygen distribution and mixing, which are critical for optimizing yield in large-scale production. nrel.gov While directly applied to a different butanediol (B1596017) isomer, this methodology demonstrates the potential for using simulation to optimize the industrial synthesis of this compound.

The following table outlines parameters that would be considered in the simulation of reaction environments for optimizing the synthesis of this compound.

ParameterSimulation MethodObjectivePotential Outcome
Solvent EffectsPCM-DFTDetermine the optimal solvent for maximizing enantioselectivity and reaction rate.Identification of a solvent that preferentially stabilizes the transition state leading to the (R)-product.
TemperatureTransition State Theory CalculationsFind the ideal temperature range to maximize the rate difference between the desired and undesired pathways.An optimized temperature profile that minimizes side reactions and maximizes yield of the (R)-enantiomer.
Ligand ConcentrationKinetic ModelingUnderstand the impact of ligand concentration on suppressing the secondary, less selective catalytic cycle.Determination of the minimum ligand concentration required to achieve maximum enantiomeric excess.
Substrate ConcentrationReaction Rate ModelingAvoid substrate inhibition or side reactions that may occur at high concentrations.Optimized feed rate of 1,3-butadiene to maintain high selectivity.

Q & A

Q. What are the primary metabolic pathways of (R)-3-butene-1,2-diol, and which enzymes are involved?

this compound (BDD) is a key metabolite of 1,3-butadiene (BD), formed via epoxide hydrolase-mediated hydrolysis of butadiene monoxide (BMO) . Further oxidation by alcohol dehydrogenase (ADH) or cytochrome P450 (CYP450) enzymes generates reactive intermediates like hydroxymethylvinyl ketone (HMVK) . Researchers should use in vitro liver microsomes or cytosol from model species (rats, mice, humans) to quantify enzyme-specific contributions. For example, ADH dominates in mice, while CYP2E1 is critical in rats .

Q. How does this compound contribute to the carcinogenicity of 1,3-butadiene?

BDD itself is not directly carcinogenic but undergoes bioactivation to electrophilic metabolites (e.g., HMVK and 3,4-epoxy-1,2-butanediol) that form DNA and protein adducts . Researchers should analyze adduct formation using mass spectrometry (e.g., HMVK-hemoglobin adducts in rats ) and compare adduct profiles across species to assess interspecies metabolic differences .

Q. What analytical methods are suitable for detecting this compound in biological matrices?

Due to poor ionization efficiency, BDD requires derivatization for LC/ESI-MS analysis. A validated approach uses 2-bromopyridine-5-boronic acid (BPBA) to form stable boronic esters, improving sensitivity (LOD: 0.1 μM in urine) . Researchers should spike calibration standards into urine or microsomal preparations and validate recovery rates (85–95%) using isotopic labeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in species-specific toxicity data for this compound?

Acute toxicity studies show mice are more sensitive to BDD (LD₅₀: 400 mg/kg) than rats (LD₅₀: 1,200 mg/kg) due to faster oxidation to HMVK . To address contradictions, conduct in vitro comparative metabolism assays with liver fractions from multiple species, measuring HMVK production rates and correlating them with in vivo toxicity endpoints . Statistical modeling (e.g., physiologically based pharmacokinetic models) can extrapolate interspecies differences .

Q. What experimental strategies overcome challenges in quantifying stereoisomers of 3-butene-1,2-diol?

The (R)- and (S)-enantiomers exhibit distinct metabolic fates. Use chiral chromatography (e.g., Chiralpak AD-H column) paired with LC/MS to resolve stereoisomers . For mechanistic studies, synthesize enantiomerically pure standards via asymmetric catalysis (e.g., Sharpless dihydroxylation) and compare their reactivity with ADH/CYP450 isoforms .

Q. How does the stereochemistry of this compound influence its interaction with enzymes like diol dehydratase?

Diol dehydratase shows strict stereospecificity: (R)-BDD is a pseudosubstrate causing rapid enzyme inactivation via irreversible Co-C bond cleavage in adenosylcobalamin, while (S)-BDD is not metabolized . Use stopped-flow kinetics and EPR spectroscopy to monitor cofactor degradation during enzyme inactivation .

Q. What methodologies validate urinary mercapturic acids as biomarkers of this compound exposure?

Mercapturic acids like 4-(N-acetylcysteinyl)-1,2-dihydroxybutane (DHB) are stable urinary biomarkers . Validate their specificity using stable isotope dilution LC-MS/MS and compare excretion kinetics in rodents vs. humans . Adjust for background levels in occupationally exposed cohorts using controlled inhalation studies .

Q. How do oxidation pathways of this compound generate reactive intermediates, and what experimental models capture these dynamics?

BDD oxidizes to HMVK (a Michael acceptor) via ADH/CYP450, which reacts with glutathione (GSH) to form conjugates . Use in situ perfusion of isolated rodent livers to quantify HMVK flux and GSH depletion . For in vitro studies, employ recombinant human CYP2E1 or ADH1A1 to mimic metabolic activation .

Data Contradiction Analysis

  • Species Differences in Detoxification : Mice excrete more DHB than rats, suggesting divergent detoxification efficiency . Address this by comparing epoxide hydrolase activity and GSH-S-transferase expression across species.
  • Conflicting Toxicity Mechanisms : While BDD is less toxic than BMO, its reactive metabolites (HMVK) may drive organ-specific toxicity. Use knockout models (e.g., CYP2E1-null mice) to dissect metabolic contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.